![molecular formula C16H14N2O5S B5876604 N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)
N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide, commonly known as BNITMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BNITMA is a thioether derivative of safrole, which is a natural organic compound found in various plants.
Wirkmechanismus
The mechanism of action of BNITMA is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of cellular signaling pathways. BNITMA has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. BNITMA has also been found to inhibit the activity of tyrosinase, which is an enzyme that is involved in the production of melanin. This inhibition can lead to a decrease in the production of melanin, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
BNITMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. BNITMA has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, BNITMA has been found to have analgesic properties, which can reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BNITMA is its wide range of biological activities. This makes it a promising compound for drug discovery and development. However, one of the limitations of BNITMA is its low yield, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on BNITMA. One potential direction is to investigate its potential applications in the treatment of cancer. BNITMA has been shown to exhibit antitumor properties, and further research could explore its potential as a cancer treatment. Another potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders. BNITMA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research could explore the potential use of BNITMA as a cosmetic ingredient due to its ability to inhibit the activity of tyrosinase and reduce hyperpigmentation.
In conclusion, BNITMA is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its wide range of biological activities and potential applications make it an interesting compound for further research.
Synthesemethoden
The synthesis of BNITMA involves the reaction of 1,3-benzodioxole with 4-nitrobenzyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride, and finally, the reaction of the resulting compound with thioacetic acid. The yield of BNITMA is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
BNITMA has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. BNITMA has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and urease.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-16(17-12-3-6-14-15(7-12)23-10-22-14)9-24-8-11-1-4-13(5-2-11)18(20)21/h1-7H,8-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWRCHEHFUURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

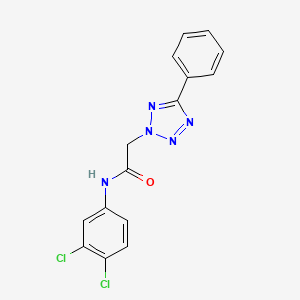
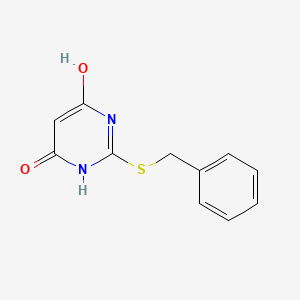
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)
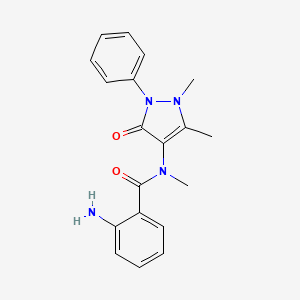
![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)


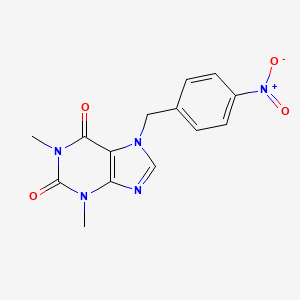
![1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5876565.png)

![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
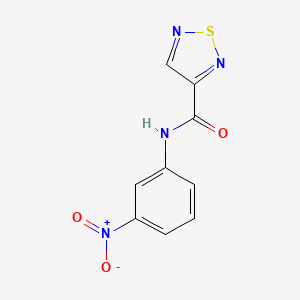
![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)